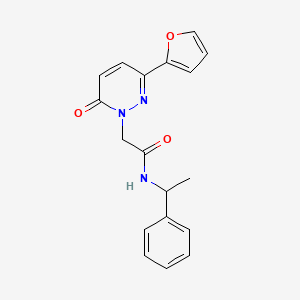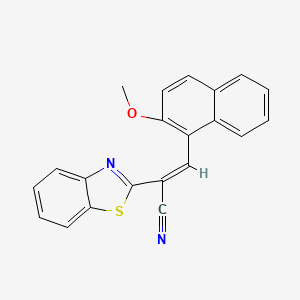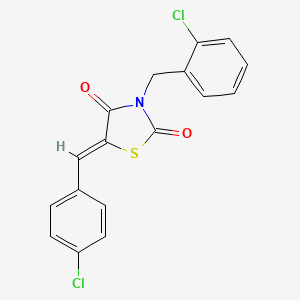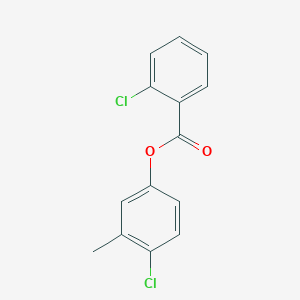![molecular formula C17H16N4O5 B5408913 2-(2,4-dinitrophenyl)-N-[(E)-1-phenylpropylideneamino]acetamide](/img/structure/B5408913.png)
2-(2,4-dinitrophenyl)-N-[(E)-1-phenylpropylideneamino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dinitrophenyl)-N-[(E)-1-phenylpropylideneamino]acetamide is an organic compound that features a dinitrophenyl group and a phenylpropylideneamino group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dinitrophenyl)-N-[(E)-1-phenylpropylideneamino]acetamide typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone to form a hydrazone intermediate. This intermediate is then reacted with an acetamide derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-dinitrophenyl)-N-[(E)-1-phenylpropylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The dinitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(2,4-dinitrophenyl)-N-[(E)-1-phenylpropylideneamino]acetamide has several applications in scientific research:
Chemistry: Used as a reagent for the detection of carbonyl compounds in analytical chemistry.
Biology: Potential use in studying enzyme interactions and protein modifications.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of more complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of 2-(2,4-dinitrophenyl)-N-[(E)-1-phenylpropylideneamino]acetamide involves its interaction with specific molecular targets, such as enzymes or proteins. The dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function. This interaction is often studied using spectroscopic methods to understand the binding and reactivity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenylhydrazine: Used for the detection of carbonyl compounds.
2,4-Dinitrophenol: Known for its use in biochemical research and as a pesticide.
Phenylhydrazine: Used in the synthesis of various organic compounds.
Uniqueness
Its ability to form stable hydrazone derivatives makes it particularly useful in analytical chemistry .
Propriétés
IUPAC Name |
2-(2,4-dinitrophenyl)-N-[(E)-1-phenylpropylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5/c1-2-15(12-6-4-3-5-7-12)18-19-17(22)10-13-8-9-14(20(23)24)11-16(13)21(25)26/h3-9,11H,2,10H2,1H3,(H,19,22)/b18-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTZDZOGNKNHMQ-OBGWFSINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,4-difluorophenyl)-N'-(4-{[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5408838.png)

![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5408852.png)
![3-bromo-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5408856.png)
![4-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-1H-benzimidazole](/img/structure/B5408862.png)
![4-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperazin-2-one](/img/structure/B5408863.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B5408877.png)
![N-[(Z)-1-acetamidopropan-2-ylideneamino]-2-hydroxybenzamide](/img/structure/B5408883.png)

![3-(2-hydroxyethyl)-4-[(1-methyl-1H-indazol-3-yl)carbonyl]piperazin-2-one](/img/structure/B5408903.png)

![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B5408912.png)
![methyl 4-ethyl-5-methyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5408920.png)

